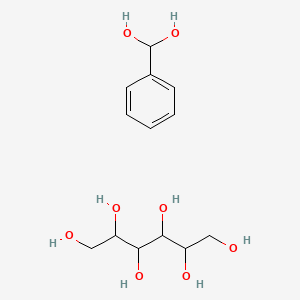
Dibenzylidenesorbitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzylidenesorbitol is a low-molecular-weight gelator known for its ability to form supramolecular gels. It has been widely studied and utilized for over a century due to its unique self-assembling properties. The compound is derived from D-sorbitol and benzaldehyde, forming a butterfly-like structure where the benzylidene groups act as wings and the sorbitol backbone as the body .
Vorbereitungsmethoden
Dibenzylidenesorbitol can be synthesized through a condensation reaction between D-sorbitol and benzaldehyde. The reaction typically involves acid catalysis, where two equivalents of benzaldehyde react with D-sorbitol to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
Dibenzylidenesorbitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of nitro groups to form amines.
Substitution: Substitution reactions can occur, leading to the formation of derivatives such as DBS-amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for catalysis. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dibenzylidenesorbitol has a wide range of scientific research applications:
Chemistry: Used as a gelator in supramolecular chemistry to create self-assembling networks.
Biology: Employed in tissue engineering and as a scaffold for cell growth.
Medicine: Utilized in drug delivery systems due to its biocompatibility.
Industry: Applied in personal care products, polymer nucleation, and clarification, as well as in the production of dental composites and liquid crystalline materials
Wirkmechanismus
The mechanism of action of dibenzylidenesorbitol involves its ability to self-assemble into sample-spanning networks in various solvents. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The benzylidene groups and sorbitol backbone play crucial roles in molecular recognition and gelation .
Vergleich Mit ähnlichen Verbindungen
Dibenzylidenesorbitol is unique among low-molecular-weight gelators due to its versatile self-assembling properties and wide range of applications. Similar compounds include:
1,32,4-Dibenzylidene-D-sorbitol: A derivative with similar gelation properties.
1,32,4-Di(3,4-dimethylbenzylidene) sorbitol: Another derivative used in polymer matrices
These compounds share the ability to form supramolecular gels but differ in their specific applications and structural properties.
Eigenschaften
CAS-Nummer |
54365-47-8 |
|---|---|
Molekularformel |
C13H22O8 |
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
hexane-1,2,3,4,5,6-hexol;phenylmethanediol |
InChI |
InChI=1S/C7H8O2.C6H14O6/c8-7(9)6-4-2-1-3-5-6;7-1-3(9)5(11)6(12)4(10)2-8/h1-5,7-9H;3-12H,1-2H2 |
InChI-Schlüssel |
KZAXZLXYAYCVLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(O)O.C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


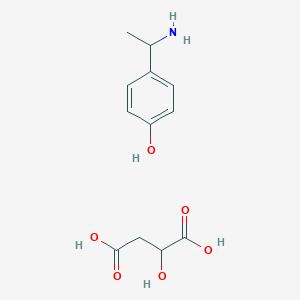
![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14779765.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)
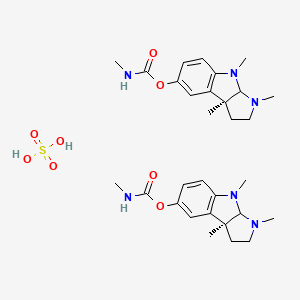
![2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14779802.png)

![5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)

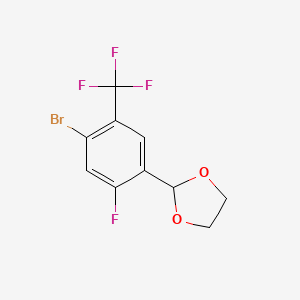
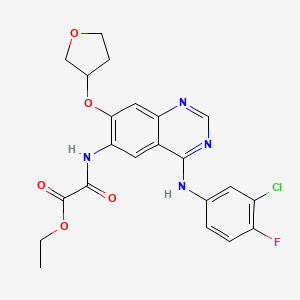
![2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid](/img/structure/B14779843.png)
